molecular formula C13H19BrN2 B1269323 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane CAS No. 414885-80-6

1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B1269323
CAS No.: 414885-80-6
M. Wt: 283.21 g/mol
InChI Key: XUIRKBKKWOVRIJ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane is an organic compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a bromophenyl group attached to the diazepane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and 4-methyl-1,4-diazepane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Procedure: The 3-bromobenzyl chloride is added dropwise to a solution of 4-methyl-1,4-diazepane and potassium carbonate in DMF. The mixture is stirred and heated for several hours until the reaction is complete.

    Workup: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product. Purification is typically achieved through column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with enzymes and receptors, influencing their activity. The diazepane ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(2-Bromophenyl)methyl]-4-methyl-1,4-diazepane
  • 1-[(3-Chlorophenyl)methyl]-4-methyl-1,4-diazepane

Uniqueness: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. The 3-bromophenyl group provides distinct steric and electronic effects compared to other positional isomers, making it valuable for specific synthetic and biological applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIRKBKKWOVRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354150
Record name 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

414885-80-6
Record name 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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